Cas no 2523-37-7 (9-Methylfluorene)

9-Methylfluorene 化学的及び物理的性質
名前と識別子
-
- 9H-Fluorene, 9-methyl-
- 9-Methylfluorene
- 9-methyl-9H-Fluorene
- 1-methylfluorene
- 9H-Fluorene,9-methyl
- 9-methylfluoren-9-yl
- EINECS 219-750-7
- Fluorene,9-methyl
- methyl 9H-fluorene
- AKOS003342894
- Q27271801
- NSC 10161
- 2523-37-7
- AS-54555
- Fluorene, 9-methyl-
- NSC10161
- 9-Methyl-9H-fluorene #
- SY239830
- FT-0659584
- A817723
- 9-methyl fluorene
- 95M10BKB07
- NS00027836
- 9-Methyl-fluorene
- CAA52337
- MFCD00126475
- NSC-10161
- CCRIS 4264
- s12001
- CS-0206127
- DTXSID5073957
- 9-Methyl-9H-fluorene, AldrichCPR
- UNII-95M10BKB07
- DTXCID4037241
- 9H-FLUORENE,9-METHYL-
- 9-Methyl-9H-fluorene; NSC 10161
- DB-067355
-
- MDL: MFCD00126475
- インチ: InChI=1S/C14H12/c1-10-11-6-2-4-8-13(11)14-9-5-3-7-12(10)14/h2-10H,1H3
- InChIKey: ZVEJRZRAUYJYCO-UHFFFAOYSA-N
- ほほえんだ: CC1C2=CC=CC=C2C3=CC=CC=C13
計算された属性
- せいみつぶんしりょう: 180.09400
- どういたいしつりょう: 180.0939
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 1.0263
- ゆうかいてん: 46.5°C
- ふってん: 248.08°C (rough estimate)
- フラッシュポイント: 137.5°C
- 屈折率: 1.6100
- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 0.00000
- LogP: 3.81880
9-Methylfluorene セキュリティ情報
- 危険物輸送番号:UN 3077 9 / PGIII
- 危険カテゴリコード: 22-52
-
危険物標識:
9-Methylfluorene 税関データ
- 税関コード:2902909090
- 税関データ:
中国税関コード:
2902909090概要:
2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
9-Methylfluorene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM344817-25g |
9-Methylfluorene |
2523-37-7 | 95%+ | 25g |
$1400 | 2024-07-28 | |
Cooke Chemical | A5750312-5g |
9-Methyl-9H-fluorene |
2523-37-7 | 98% | 5g |
RMB 2399.20 | 2025-02-21 | |
abcr | AB312640-1 g |
9-Methylfluorene, 95%; . |
2523-37-7 | 95% | 1g |
€144.00 | 2023-06-21 | |
TRC | M305335-100mg |
9-Methylfluorene |
2523-37-7 | 100mg |
$ 161.00 | 2023-09-07 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M938885-5g |
9-Methyl-9H-fluorene |
2523-37-7 | 98% | 5g |
¥2,999.00 | 2022-09-01 | |
TRC | M305335-1000mg |
9-Methylfluorene |
2523-37-7 | 1g |
$178.00 | 2023-05-17 | ||
Cooke Chemical | A5750312-25g |
9-Methyl-9H-fluorene |
2523-37-7 | 98% | 25g |
RMB 10079.20 | 2025-02-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M938885-1g |
9-Methyl-9H-fluorene |
2523-37-7 | 98% | 1g |
¥671.00 | 2022-09-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-484185-1g |
9-Methylfluorene, |
2523-37-7 | 1g |
¥1955.00 | 2023-09-05 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M169040-25g |
9-Methylfluorene |
2523-37-7 | 98% | 25g |
¥12977.90 | 2023-09-01 |
9-Methylfluorene 関連文献
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1. Reactions of organometallic compounds containing silicon. Part IV.1a Reactions of dimethylphenyl-, methyldiphenyl- and triphenylsilyl-lithium with 9-methylfluorene
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Christian Reichardt,J?rg Schroeder,Dirk Schwarzer Phys. Chem. Chem. Phys. 2008 10 5218
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Cedrick Veryser,Seger Van Mileghem,Brecht Egle,Philippe Gilles,Wim M. De Borggraeve React. Chem. Eng. 2016 1 142
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Sangwoo Lee,Seongjin Hong,Xiaoshan Liu,Cheolmin Kim,Dawoon Jung,Un Hyuk Yim,Won Joon Shim,Jong Seong Khim,John P. Giesy,Kyungho Choi Environ. Sci.: Processes Impacts 2017 19 1117
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5. 696. The acid-catalysed self-condensation of 9-methylfluoren-9-ol: 9-azido-9-methylfluorene and related compoundsM. M. Coombs J. Chem. Soc. 1958 3454
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Prashant Gautam,Bhalchandra M. Bhanage Catal. Sci. Technol. 2015 5 4663
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Laura Bekere,Vladimir Lokshin,Mark Sigalov,Raz Gvishi,Peng Zhao,David J. Hagan,Eric W. Van Stryland,Vladimir Khodorkovsky New J. Chem. 2016 40 1143
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8. Reactivities of free ions and crown ether-complexes ion pairs in the protonation of fluorenylsodium by 9-methylfluoreneKam-Han Wong,Johannes Smid J. Chem. Soc. Perkin Trans. 2 1983 161
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9. Radical-anion intermediates. Part 8. The influence of a crown ether on the fluorene and 9-methylfluorene radical-anionsBrian J. Tabner,Timothy Walker J. Chem. Soc. Perkin Trans. 2 1981 1295
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Sangwoo Lee,Seongjin Hong,Xiaoshan Liu,Cheolmin Kim,Dawoon Jung,Un Hyuk Yim,Won Joon Shim,Jong Seong Khim,John P. Giesy,Kyungho Choi Environ. Sci.: Processes Impacts 2017 19 1117
9-Methylfluoreneに関する追加情報
Recent Advances in the Study of 9-Methylfluorene (CAS 2523-37-7) in Chemical Biology and Pharmaceutical Research
9-Methylfluorene (CAS 2523-37-7) is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its fluorene backbone with a methyl substitution at the 9-position, has been explored for its potential in drug discovery, material science, and environmental chemistry. Recent studies have focused on its synthesis, biological activity, and mechanistic pathways, providing new insights into its utility as a scaffold for therapeutic agents and functional materials.
One of the key areas of research involving 9-Methylfluorene is its role as a building block for the development of novel pharmaceutical compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 9-Methylfluorene derivatives exhibit promising anti-inflammatory and anticancer properties. The researchers synthesized a series of analogs and evaluated their biological activity, identifying specific structural modifications that enhance binding affinity to target proteins such as COX-2 and tubulin. These findings suggest that 9-Methylfluorene-based compounds could serve as lead candidates for the treatment of chronic inflammatory diseases and certain cancers.
In addition to its pharmaceutical applications, 9-Methylfluorene has been investigated for its potential in organic electronics and optoelectronic devices. A recent study in Advanced Materials highlighted the use of 9-Methylfluorene derivatives as hole-transporting materials in perovskite solar cells, achieving high power conversion efficiencies. The study emphasized the compound's ability to form stable thin films and its favorable electronic properties, which are critical for the development of next-generation photovoltaic devices. This research opens new avenues for the integration of 9-Methylfluorene-based materials in sustainable energy technologies.
Environmental and toxicological studies have also explored the impact of 9-Methylfluorene on ecosystems and human health. A 2022 report in Environmental Science & Technology investigated the biodegradation pathways of 9-Methylfluorene in soil and water systems, identifying microbial consortia capable of metabolizing the compound. These findings are particularly relevant for bioremediation strategies aimed at mitigating PAH contamination in polluted environments. Furthermore, toxicological assessments have indicated that while 9-Methylfluorene exhibits moderate toxicity, its derivatives can be designed to minimize adverse effects while retaining therapeutic efficacy.
Looking ahead, the continued exploration of 9-Methylfluorene and its derivatives holds great promise for advancing both fundamental and applied research in chemical biology and pharmaceuticals. Future studies are expected to focus on optimizing synthetic routes, elucidating structure-activity relationships, and expanding the scope of applications in drug delivery and material science. As researchers uncover new mechanistic insights and develop innovative methodologies, 9-Methylfluorene is poised to remain a cornerstone of interdisciplinary research in the years to come.
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